
4,6-Bis(diphenylphosphino)-N-(3-(trihydroxysilyl)propyl)-10H-phenoxazine-10-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Bis(diphenylphosphino)-N-(3-(trihydroxysilyl)propyl)-10H-phenoxazine-10-carboxamide is a complex organophosphorus compound It is characterized by the presence of diphenylphosphino groups, a trihydroxysilyl propyl chain, and a phenoxazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Bis(diphenylphosphino)-N-(3-(trihydroxysilyl)propyl)-10H-phenoxazine-10-carboxamide typically involves multiple steps:
Formation of the Phenoxazine Core: The phenoxazine core can be synthesized through the condensation of o-aminophenol with an appropriate aldehyde.
Introduction of Diphenylphosphino Groups: The diphenylphosphino groups are introduced via a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination.
Attachment of the Trihydroxysilyl Propyl Chain: This step involves the reaction of the phenoxazine derivative with a silylating agent under controlled conditions to introduce the trihydroxysilyl propyl chain.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of the intermediate with an appropriate amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4,6-Bis(diphenylphosphino)-N-(3-(trihydroxysilyl)propyl)-10H-phenoxazine-10-carboxamide can undergo various types of chemical reactions:
Oxidation: The diphenylphosphino groups can be oxidized to form phosphine oxides.
Reduction: The carboxamide group can be reduced to form the corresponding amine.
Substitution: The silyl groups can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or borane can be used.
Substitution: Nucleophiles such as alcohols, amines, and thiols can react with the silyl groups under mild conditions.
Major Products
Oxidation: Formation of phosphine oxides.
Reduction: Formation of amines.
Substitution: Formation of silyl ethers, silyl amines, and silyl thioethers.
Scientific Research Applications
4,6-Bis(diphenylphosphino)-N-(3-(trihydroxysilyl)propyl)-10H-phenoxazine-10-carboxamide has a wide range of scientific research applications:
Chemistry: It can be used as a ligand in coordination chemistry and catalysis, particularly in transition metal-catalyzed reactions.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical assays.
Industry: It can be used in the development of advanced materials, such as polymers and coatings, due to its silyl groups and phosphine functionality.
Mechanism of Action
The mechanism of action of 4,6-Bis(diphenylphosphino)-N-(3-(trihydroxysilyl)propyl)-10H-phenoxazine-10-carboxamide involves its interaction with molecular targets through its phosphine and silyl groups. The diphenylphosphino groups can coordinate with metal centers, facilitating catalytic processes. The trihydroxysilyl propyl chain can interact with various substrates, enhancing the compound’s reactivity and specificity. The phenoxazine core provides a stable scaffold, contributing to the compound’s overall stability and functionality.
Comparison with Similar Compounds
Similar Compounds
4,6-Bis(diphenylphosphino)dibenzofuran: Similar in structure but lacks the trihydroxysilyl propyl chain and carboxamide group.
4,6-Bis(diphenylphosphino)phenoxazine: Similar core structure but lacks the silyl and carboxamide functionalities.
Uniqueness
4,6-Bis(diphenylphosphino)-N-(3-(trihydroxysilyl)propyl)-10H-phenoxazine-10-carboxamide is unique due to the combination of its phosphine, silyl, and carboxamide functionalities. This combination provides a versatile platform for various applications, making it distinct from other similar compounds.
Properties
Molecular Formula |
C40H36N2O5P2Si |
|---|---|
Molecular Weight |
714.8 g/mol |
IUPAC Name |
4,6-bis(diphenylphosphanyl)-N-(3-trihydroxysilylpropyl)phenoxazine-10-carboxamide |
InChI |
InChI=1S/C40H36N2O5P2Si/c43-40(41-28-15-29-50(44,45)46)42-34-24-13-26-36(48(30-16-5-1-6-17-30)31-18-7-2-8-19-31)38(34)47-39-35(42)25-14-27-37(39)49(32-20-9-3-10-21-32)33-22-11-4-12-23-33/h1-14,16-27,44-46H,15,28-29H2,(H,41,43) |
InChI Key |
VBOCAVGVDSJPHD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC4=C3OC5=C(N4C(=O)NCCC[Si](O)(O)O)C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(2,2-Dibromoethenyl)-2-methoxyhexahydro-2H-cyclopenta[b]furan](/img/structure/B12902722.png)
![2-[(4-Chlorophenyl)methyl]-1-benzofuran](/img/structure/B12902723.png)
![2-[2-(Dimethylamino)ethyl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12902729.png)
![2-[(Oxolan-2-yl)sulfanyl]ethyl decanoate](/img/structure/B12902737.png)
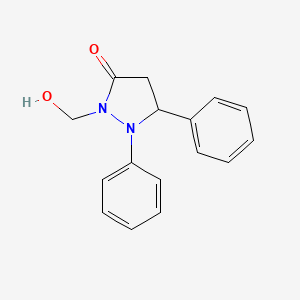
![Glycine, N-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]-](/img/structure/B12902756.png)
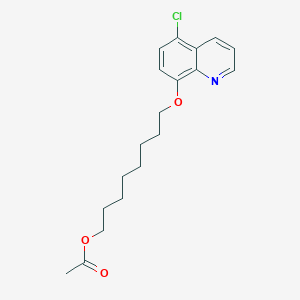
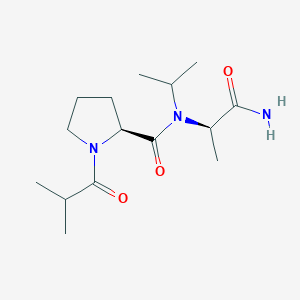
![N-Benzoyl-2'-O-[(4-methoxyphenyl)methyl]guanosine](/img/structure/B12902769.png)
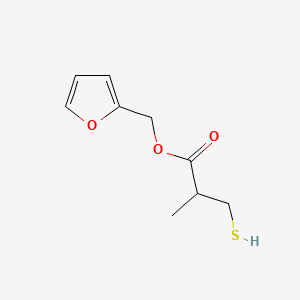
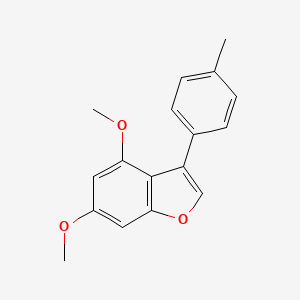
![Ethyl 2-(methylsulfanyl)-4,5-dioxo-1,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B12902788.png)
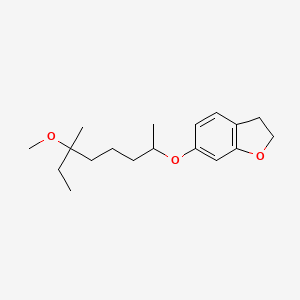
![3-(3-Phenoxypropoxy)dibenzo[b,d]furan](/img/structure/B12902798.png)
